

Metoprolol Impurity 1: Molecular Identity, Formation, and Control Strategies

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Compound of Interest

Compound Name: Metoprolol impurity 1

CAS No.: 150332-87-9

Cat. No.: B8737240

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Executive Summary In the high-stakes landscape of pharmaceutical development, the precise identification of impurities is not merely a compliance requirement but a cornerstone of drug safety. This guide addresses the ambiguity surrounding the designation "**Metoprolol Impurity 1**," a term often used in research catalogs to denote ortho-Metoprolol, a positional isomer of the active pharmaceutical ingredient (API). While pharmacopeial bodies (EP, USP) utilize alphabetical or related compound designations (A, B, C), "Impurity 1" remains a critical process-related impurity arising from regiochemical variations in the starting material. This document provides the definitive molecular data, synthesis mechanisms, and analytical protocols required to isolate and control this substance.

Molecular Identity and Physicochemical Properties

The designation "Impurity 1" typically refers to the ortho-isomer of Metoprolol. Unlike degradation products, this is a process-related impurity stemming from the isomeric purity of the starting phenol. Below is the definitive chemical data comparing Impurity 1 (Ortho-isomer) with the API and the standard Pharmacopeial Impurity A.

Table 1: Comparative Molecular Data

Compound Designation	Common Name	Chemical Structure Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Origin
Metoprolol Impurity 1	Ortho-Metoprolol	(2RS)-1-(Isopropylamino)-3-[2-(2-methoxyethyl)phenoxy]propan-2-ol	C ₁₅ H ₂₅ NO ₃	267.36	109632-08-8 (Generic)*	Isomeric Starting Material
Metoprolol API	Metoprolol	(2RS)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol	C ₁₅ H ₂₅ NO ₃	267.36	37350-58-6	Target Synthesis
EP Impurity A	Ethyl Analogue	(2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol	C ₁₄ H ₂₃ NO ₃	253.34	109632-08-8	Amine Contaminant
EP Impurity B	Phenol Precursor	4-(2-Methoxyethyl)phenol	C ₉ H ₁₂ O ₂	152.19	56718-71-9	Unreacted Intermediate

> Note: "Impurity 1" is a non-pharmacopeial vendor designation. Always verify by CAS or structure, as some catalogs may map "Impurity 1" to Impurity B. The data above reflects the common isomeric definition found in high-purity standards catalogs.

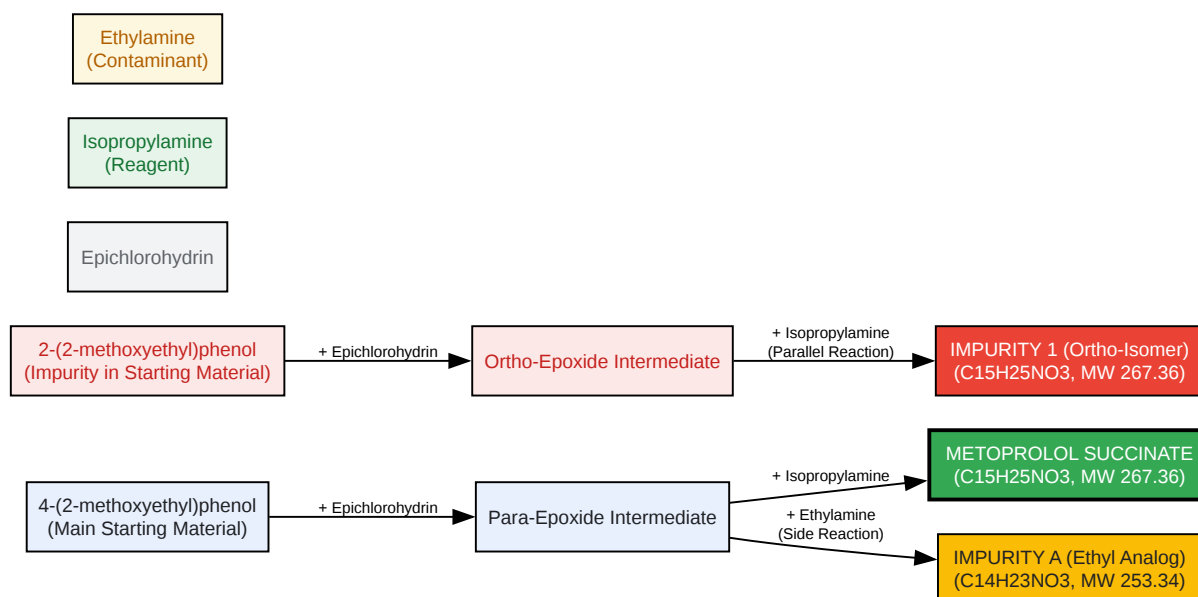
Mechanistic Pathways of Formation

Understanding the causality of impurity formation is essential for process control. Metoprolol is synthesized via the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by amination with isopropylamine.

- Impurity 1 (Ortho-Metoprolol): Arises when the starting material, 4-(2-methoxyethyl)phenol, is contaminated with its ortho-isomer, 2-(2-methoxyethyl)phenol. This isomer undergoes the identical reaction sequence, resulting in a product with the same molecular weight and formula as the API but distinct chromatographic properties.
- Impurity A (Ethyl Analogue): Arises when the reagent isopropylamine is contaminated with ethylamine.

Visualization: Impurity Genesis Pathways

The following diagram illustrates the parallel reaction pathways leading to the API and its critical impurities.



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Caption: Figure 1. Parallel synthesis pathways showing the origin of Impurity 1 (Ortho-isomer) from starting material contamination versus Impurity A from reagent contamination.

Analytical Characterization & Detection

Since Impurity 1 (Ortho-Metoprolol) is an isomer of the API, it shares the same molecular weight (isobaric). Therefore, Mass Spectrometry (MS) alone is insufficient for differentiation without fragmentation analysis. Chromatographic separation is the primary control method.

Experimental Protocol: HPLC Separation

This protocol ensures the resolution of the positional isomer (Impurity 1) from the main peak.

- Column Selection: Use a C18 column with high carbon loading (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 μ m) to maximize hydrophobic selectivity between the ortho- and para-substituents.
- Mobile Phase:
 - Buffer: 3.9 g Ammonium Acetate in 1000 mL water (pH adjusted to 5.0 with acetic acid).
 - Solvent B: Acetonitrile.
 - Mode: Gradient elution (Start 15% B, ramp to 80% B over 30 mins).
- Detection: UV at 223 nm (Isosbestic point approximation) or 275 nm (aromatic absorption).
- Critical System Suitability:
 - Resolution (Rs): Must be > 1.5 between Metoprolol and Impurity 1.
 - Retention Time: The ortho-isomer typically elutes after the para-isomer (Metoprolol) due to intramolecular hydrogen bonding masking the polar hydroxyl group, effectively increasing its hydrophobicity on RP-HPLC.

Mass Spectrometry Identification (LC-MS/MS)

While parent ions are identical (

), fragmentation patterns differ:

- Metoprolol (Para): Major fragment at m/z 116 (isopropylamino-2-hydroxypropyl chain).
- Impurity 1 (Ortho): May show enhanced tropylium ion formation or distinct ratios of the m/z 133 fragment due to the ortho-effect (proximity of the ether chain to the alkyl chain).

Regulatory & Toxicological Context

- Classification: Impurity 1 is a Process Impurity, not a degradation product.
- ICH Q3A(R2) Limits:
 - Reporting Threshold: 0.05%
 - Identification Threshold: 0.10%
 - Qualification Threshold: 0.15% (for max daily dose < 2g).
- Safety Profile: As a beta-blocker analogue, the ortho-isomer likely possesses pharmacological activity. However, its receptor affinity is generally lower than the para-isomer. Strict control is required to ensure consistent therapeutic dosing.

References

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